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Compound of Interest

1-(4-Fluoro-3-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B1304783

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-(4-Fluoro-3-methoxyphenyl)ethanone, also known as 4'-Fluoro-3'-methoxyacetophenone.
The structural and analytical data presented herein are essential for its identification,
characterization, and application in research and development, particularly in the fields of
medicinal chemistry and material science. While experimental spectra for this specific
compound are not widely available in public databases, this guide presents predicted data
based on established spectroscopic principles and available data for structurally related
compounds.

Chemical Structure and Properties

e |[UPAC Name: 1-(4-Fluoro-3-methoxyphenyl)ethanone

Synonyms: 4'-Fluoro-3'-methoxyacetophenone

CAS Number: 64287-19-0

Molecular Formula: CoHoFO2

Molecular Weight: 168.17 g/mol
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Predicted *H NMR Spectral Data

The H Nuclear Magnetic Resonance (NMR) spectrum is a powerful tool for elucidating the
structure of organic molecules by providing information about the chemical environment of
hydrogen atoms. The predicted *H NMR data for 1-(4-Fluoro-3-methoxyphenyl)ethanone in a
deuterated chloroform (CDCIs) solvent is summarized in the table below.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.6-7.7 dd 1H H-6
~7.4-75 m 1H H-2
~7.1-7.2 t 1H H-5
~3.9 S 3H -OCHs
~2.6 S 3H -COCHs

Note: Predicted chemical shifts (d) are in parts per million (ppm) relative to tetramethylsilane
(TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
The coupling constants (J) for the aromatic protons are expected to be in the range of 2-9 Hz.

Predicted **C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon skeleton of a molecule. The
predicted chemical shifts for the carbon atoms in 1-(4-Fluoro-3-methoxyphenyl)ethanone are
presented below.
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Chemical Shift (6, ppm) Assignment
~196 C=0

~158 (d, 1JCF = 250 Hz) C-4

~148 C-3

~131 C-1

~125 C-6

~115 (d, 2JCF = 20 Hz) C-5

~113 C-2

~56 -OCHs

~26 -COCHs

Note: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond
coupling constant (1JCF), and adjacent carbons will show smaller two- and three-bond
couplings.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
predicted characteristic IR absorption bands for 1-(4-Fluoro-3-methoxyphenyl)ethanone are
listed in the following table.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1304783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3000-3100 Medium Aromatic C-H Stretch
~2850-2960 Medium Aliphatic C-H Stretch (-CHs)
~1680 Strong C=0 Stretch (Aryl ketone)
~1600, ~1500 Medium-Strong Aromatic C=C Stretch

~1270 Strong Aryl C-O Stretch (Asymmetric)
~1250 Strong C-F Stretch

~1020 Medium Aryl C-O Stretch (Symmetric)

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-(4-Fluoro-3-methoxyphenyl)ethanone, the following key fragments are
expected in an electron ionization (El) mass spectrum:

e Molecular lon (M+): m/z = 168
e Base Peak: m/z = 153 (loss of -CH3)
e Other Fragments:
o m/z = 125 (loss of -COCH?3)
o m/z = 97 (fragmentation of the aromatic ring)

Experimental Protocols

The following are general protocols for the acquisition of spectral data for an organic compound
like 1-(4-Fluoro-3-methoxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.
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» Data Acquisition: Acquire the *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good
signal-to-noise ratio.

e 13C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for
each unique carbon atom. A larger number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

o Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of
4000-400 cm™1,

e Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS).

« lonization: Use Electron lonization (El) at 70 eV to generate the molecular ion and fragment
ions.

e Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and record their mass-to-charge ratio (m/z) and relative
abundance.
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound.

Workflow for Spectroscopic Analysis of 1-(4-Fluoro-3-methoxyphenyl)ethanone
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-(4-Fluoro-3-
methoxyphenyl)ethanone.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Fluoro-3-
methoxyphenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1304783#spectral-data-nmr-ir-mass-spec-for-1-4-
fluoro-3-methoxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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